molecular formula C24H23N3O6 B4617748 N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide

N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide

Cat. No. B4617748
M. Wt: 449.5 g/mol
InChI Key: XJPSTEVIZNBTQY-STZFKDTASA-N
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Description

Synthesis Analysis

The synthesis of compounds similar to N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide typically involves multi-step chemical reactions, including cyclization, acylation, and nucleophilic substitution. The process may start from basic organic or aromatic compounds, gradually building up the complex structure through a series of carefully controlled reactions (Chhabria et al., 2007).

Molecular Structure Analysis

Molecular structure determination often utilizes techniques like single-crystal X-ray diffraction, which reveals the arrangement of atoms within a molecule and their spatial relationships. Studies on compounds with similar structures have shown diverse three-dimensional framework structures, indicating that slight modifications in the molecular structure can lead to significant differences in molecular packing and interactions (Wardell et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving such compounds can include interactions with carbenes for cycloaddition reactions, revealing the reactivity of the vinylidene moiety and its utility in synthesizing spiro compounds. The choice of reactants and conditions can significantly influence the outcome and yield of the desired products (Han & Ong, 2005).

Physical Properties Analysis

The physical properties, such as melting point, boiling point, solubility, and crystalline structure, are crucial for understanding the behavior of these compounds under various conditions. The crystal structure analysis provides insights into the stability, packing, and potential applications of the compound based on its physical characteristics.

Chemical Properties Analysis

Chemical properties include the compound's reactivity, stability, and interactions with other chemicals. These properties are determined by the functional groups present in the molecule and their arrangement. Studies on similar compounds have focused on their redox capacities, highlighting the impact of specific functional groups on the compound's overall reactivity and potential applications in materials science (Manecke et al., 1978).

Scientific Research Applications

Pharmacokinetic Studies

Studies on compounds with similar structural features often focus on pharmacokinetic properties to understand their absorption, distribution, metabolism, and excretion (ADME) profiles. For instance, research on itopride HCl, a compound with a benzamide structure and pharmacological significance, involved a bioequivalence study in healthy volunteers to compare different formulations and assess bioavailability (Cho et al., 2010). This type of research is crucial for developing new drugs and understanding their interactions within the human body.

Imaging and Diagnostic Applications

Compounds structurally related to the query molecule are often explored for their potential in imaging and diagnostic applications. For example, sigma receptor scintigraphy using N-[2-(1'-piperidinyl)ethyl]-3-(123)I-iodo-4-methoxybenzamide (P-(123)I-MBA) investigated its ability to visualize primary breast tumors in humans, leveraging the selective binding to sigma receptors overexpressed on cancer cells (Caveliers et al., 2002). This research underscores the potential of structurally similar compounds in enhancing diagnostic accuracy and treatment monitoring.

Receptor Binding Studies

The interaction of chemical compounds with specific receptors is a common area of study, with implications for understanding drug mechanisms and developing therapeutic agents. For example, preclinical and clinical studies on [11C]ITMM for mapping metabotropic glutamate receptor subtype 1 by positron emission tomography (PET) provided insights into the brain's mGluR1 distribution, offering a basis for exploring neurological conditions and potential treatments (Toyohara et al., 2013).

Environmental and Health Impact Studies

Research on the environmental presence and health impacts of chemically similar compounds, such as phthalates and parabens, highlights the importance of understanding how these substances affect human health. For instance, studies on the urinary excretion of non-persistent environmental chemicals like phthalates and parabens provided data on exposure sources and potential health risks (Frederiksen et al., 2014). This research is vital for public health policy and regulatory decisions regarding chemical safety.

properties

IUPAC Name

4-methoxy-N-[(Z)-1-[5-(3-nitrophenyl)furan-2-yl]-3-oxo-3-(propan-2-ylamino)prop-1-en-2-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O6/c1-15(2)25-24(29)21(26-23(28)16-7-9-19(32-3)10-8-16)14-20-11-12-22(33-20)17-5-4-6-18(13-17)27(30)31/h4-15H,1-3H3,(H,25,29)(H,26,28)/b21-14-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XJPSTEVIZNBTQY-STZFKDTASA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NC(=O)C(=CC1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)NC(=O)/C(=C/C1=CC=C(O1)C2=CC(=CC=C2)[N+](=O)[O-])/NC(=O)C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide
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N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide
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N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide
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N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide
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N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide
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N-{1-[(isopropylamino)carbonyl]-2-[5-(3-nitrophenyl)-2-furyl]vinyl}-4-methoxybenzamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.